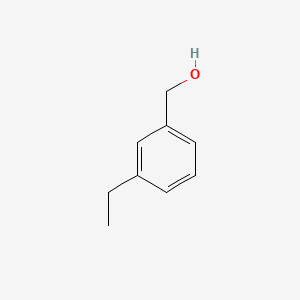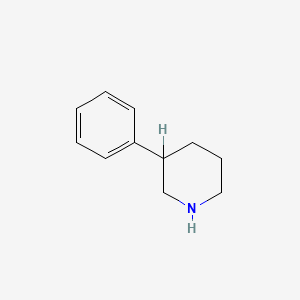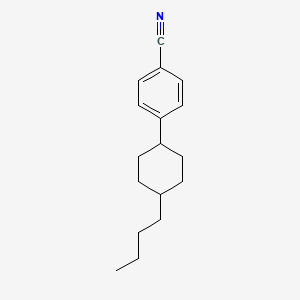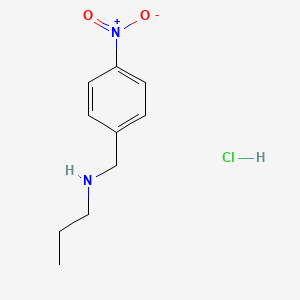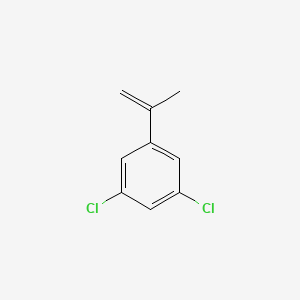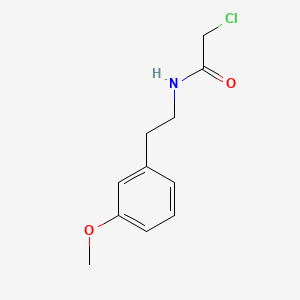
Acetamide, 2-chloro-N-(m-methoxyphenethyl)-
Descripción general
Descripción
“Acetamide, 2-chloro-N-(m-methoxyphenethyl)-” is a chemical compound with the molecular formula C11H14ClNO2 . It is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline .
Molecular Structure Analysis
The molecular structure of “Acetamide, 2-chloro-N-(m-methoxyphenethyl)-” consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 199.0400063 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “Acetamide, 2-chloro-N-(m-methoxyphenethyl)-” include a molecular weight of 199.63 g/mol, a topological polar surface area of 38.3 Ų, and a complexity of 270 . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
This compound is utilized in medicinal chemistry for the design and development of new pharmaceutical compounds. Its structure allows for interactions based on molecular structure with triggered functional groups, which is crucial in studying drugs and their biological effects .
Synthesis of Biologically Active Substances
The compound serves as a precursor in the synthesis of synthetic, semi-synthetic, and natural biologically active substances. It’s particularly useful in creating molecules that have specific physicochemical properties desired in drug development .
Cancer Research
In cancer research, derivatives of this compound have been investigated for their efficacy. For example, studies have looked into its activation activity in cancer cell lines, such as T47D and HCT116, to summarize its potential as a therapeutic agent .
Chemical Diversity Studies
The chemical diversity of phenoxy acetamide and its derivatives, including this compound, is of interest. Researchers conduct literature surveys to gather complete information regarding pharmacologically interesting compounds of widely different compositions .
Computational Chemistry Applications
Computational chemistry uses this compound to study drug utilization and biological effects. It’s part of an integrated system that aims to develop novel and safe tailored drugs .
Material Science
In material science, the compound’s molecular structure and properties are analyzed to understand and improve the processes by which existing pharmaceuticals are made. This can lead to the development of new materials with desired properties .
Safety and Efficacy Enhancement
The compound is also used to enhance the safety and efficacy of pharmaceutical agents. By understanding its interactions and effects, chemists can design new derivatives that improve life quality .
Industrial Chemistry
Lastly, in industrial chemistry, this compound is involved in the synthesis of chemicals that have applications in various industries, including pharmaceuticals. It helps in creating more efficient and cost-effective production processes .
Propiedades
IUPAC Name |
2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHJTWKPQRPOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187767 | |
| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34162-12-4 | |
| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


